molecular formula C7H6BNO6 B1347198 4-Borono-2-nitrobenzoic acid CAS No. 80500-28-3

4-Borono-2-nitrobenzoic acid

Cat. No.: B1347198
CAS No.: 80500-28-3
M. Wt: 210.94 g/mol
InChI Key: APQGIZKNZHGXTG-UHFFFAOYSA-N
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Description

4-Borono-2-nitrobenzoic acid is an organic compound with the molecular formula C7H6BNO6 It is characterized by the presence of both a boronic acid group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-borono-2-nitrobenzoic acid typically involves the nitration of 4-borono-benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like tetrahydrofuran or water.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: 4-Amino-2-nitrobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the halide used in the coupling reaction.

Scientific Research Applications

4-Borono-2-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs or as a precursor for biologically active molecules.

    Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boronic acids, including this compound, due to their ability to accumulate in tumor cells.

    Industry: It is used in the synthesis of advanced materials and polymers, where the boronic acid group can provide unique properties such as self-healing or responsive behavior.

Mechanism of Action

The mechanism of action of 4-borono-2-nitrobenzoic acid in various applications depends on its chemical reactivity:

    Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond.

    Reduction Reactions: The nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group.

    Oxidation Reactions: The boronic acid group is oxidized to a boronic ester or borate through the addition of oxygen atoms.

Comparison with Similar Compounds

4-Borono-2-nitrobenzoic acid can be compared with other boronic acids and nitrobenzoic acids:

    Similar Compounds:

Uniqueness:

  • The presence of both a boronic acid group and a nitro group in this compound provides unique reactivity that is not found in compounds with only one of these functional groups. This dual functionality allows for a wider range of chemical transformations and applications.

Properties

IUPAC Name

4-borono-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQGIZKNZHGXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60317020
Record name 4-borono-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80500-28-3
Record name 80500-28-3
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Record name 4-borono-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carboxy-3-nitrophenylboronic Acid (contains varying amounts of Anhydride)
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